3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17900707
InChI: InChI=1S/C17H19N5O2S2/c1-26(23,24)21-11-9-14(10-12-21)16-18-19-17-22(16)20-15(25-17)8-7-13-5-3-2-4-6-13/h2-8,14H,9-12H2,1H3/b8-7+
SMILES:
Molecular Formula: C17H19N5O2S2
Molecular Weight: 389.5 g/mol

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.:

Cat. No.: VC17900707

Molecular Formula: C17H19N5O2S2

Molecular Weight: 389.5 g/mol

* For research use only. Not for human or veterinary use.

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

Specification

Molecular Formula C17H19N5O2S2
Molecular Weight 389.5 g/mol
IUPAC Name 3-(1-methylsulfonylpiperidin-4-yl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C17H19N5O2S2/c1-26(23,24)21-11-9-14(10-12-21)16-18-19-17-22(16)20-15(25-17)8-7-13-5-3-2-4-6-13/h2-8,14H,9-12H2,1H3/b8-7+
Standard InChI Key WYZFJLVEEJFUOZ-BQYQJAHWSA-N
Isomeric SMILES CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CC=C4
Canonical SMILES CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4

Introduction

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylvinyl) triazolo[3,4-b] thiadiazole is a complex heterocyclic compound that combines triazole and thiadiazole rings. This compound features a piperidine moiety substituted with a methylsulfonyl group and a phenylvinyl group at its 6-position. Its molecular formula is C17H19N5O2S2, with a molecular weight of approximately 405.5 g/mol. The unique structural attributes of this compound contribute to its potential pharmacological activities, making it a subject of interest in medicinal chemistry and drug development.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves several steps, often starting with the formation of the triazole ring followed by the incorporation of the thiadiazole moiety. The compound can participate in various reactions, such as nucleophilic substitution and electrophilic addition, which are crucial for modifying its structure to enhance its efficacy or alter its biological activity.

Biological Activities

Research indicates that compounds containing triazole and thiadiazole moieties exhibit a range of biological activities. Specifically, 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylvinyl) triazolo[3,4-b] thiadiazole has shown promise as an inhibitor of specific enzymes, such as carbonic anhydrase. This interaction can lead to therapeutic effects in conditions where carbonic anhydrase plays a pivotal role, including glaucoma and certain types of edema.

Biological ActivityDescription
Enzyme InhibitionCarbonic anhydrase inhibitor
Potential Therapeutic UseGlaucoma, edema

Research Findings and Future Directions

The study of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylvinyl) triazolo[3,4-b] thiadiazole is part of broader research into the pharmacological activities of triazolo-thiadiazole derivatives. These compounds have been explored for their anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . Further research is needed to fully explore the therapeutic potential of this compound and to develop it into effective drugs.

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